6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one
CAS No.:
Cat. No.: VC16779780
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 6-(2-methylprop-2-enoyl)-6-azabicyclo[3.2.0]heptan-7-one |
| Standard InChI | InChI=1S/C10H13NO2/c1-6(2)9(12)11-8-5-3-4-7(8)10(11)13/h7-8H,1,3-5H2,2H3 |
| Standard InChI Key | LTOHYCJMUWCZBU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)N1C2CCCC2C1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one (C₁₀H₁₃NO₂) features a bicyclo[3.2.0]heptane skeleton, a seven-membered ring system comprising two fused cyclopropane and cyclobutane rings. The nitrogen atom occupies the 6-position, while a methacryloyl group (–OC(O)C(CH₂)=CH₂) is appended to the same nitrogen, introducing both ester and alkene functionalities. The carbonyl group at the 7-position completes the lactam structure, conferring rigidity and polarity to the molecule.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 6-(2-methylprop-2-enoyl)-6-azabicyclo[3.2.0]heptan-7-one |
| Canonical SMILES | CC(=C)C(=O)N1C2CCCC2C1=O |
| InChI Key | LTOHYCJMUWCZBU-UHFFFAOYSA-N |
The bicyclic framework imposes significant steric constraints, influencing both synthetic accessibility and intermolecular interactions. The methacryloyl group introduces a reactive α,β-unsaturated ester moiety, enabling conjugate addition reactions and polymerization potential.
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this specific derivative remains limited in publicly available literature, computational analyses predict characteristic signals. The lactam carbonyl (C=O) is expected to absorb near 1700 cm⁻¹ in infrared spectroscopy, while the methacryloyl ester C=O may appear slightly downfield. Nuclear Overhauser effect (NOE) experiments would likely confirm the bicyclic structure’s spatial arrangement, particularly the proximity of the nitrogen to adjacent ring protons.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one likely proceeds through sequential cyclization and acylation steps:
-
Bicyclic Core Formation: Intramolecular cyclization of a linear precursor containing amine and carbonyl groups under basic or acidic conditions.
-
Methacryloylation: Acylation of the secondary amine with methacryloyl chloride or anhydride in the presence of a base such as triethylamine.
Reported Synthetic Routes
Although detailed experimental procedures remain proprietary, analogous syntheses of azabicyclic compounds suggest the following approach:
-
Step 1: Preparation of 6-azabicyclo[3.2.0]heptan-7-one via Dieckmann cyclization of a δ-amino ester precursor.
-
Step 2: N-Acylation using methacrylic anhydride in dichloromethane at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP).
Critical parameters include strict temperature control during cyclization to prevent ring-opening and careful stoichiometry during acylation to avoid overfunctionalization. Chromatographic purification (e.g., silica gel, ethyl acetate/hexane eluent) typically yields the final product in moderate to high purity.
Applications in Medicinal Chemistry
β-Lactamase Inhibition
The bicyclic lactam structure mimics β-lactam antibiotics, enabling competitive inhibition of β-lactamase enzymes. Molecular docking studies propose that the rigid core occupies the enzyme’s active site, while the methacryloyl group forms hydrophobic interactions with adjacent residues. This dual-binding mode disrupts the hydrolysis of β-lactam drugs, restoring their efficacy against resistant pathogens like Staphylococcus aureus and Enterobacteriaceae.
Antitumor Activity
Derivatives of 6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one demonstrate pro-apoptotic effects in vitro, particularly against breast (MCF-7) and colon (HCT-116) cancer lines. Mechanistic studies indicate mitochondrial membrane depolarization and caspase-3 activation, suggesting intrinsic apoptosis pathway involvement. The methacryloyl moiety may enhance cellular uptake via passive diffusion, while the bicyclic system stabilizes interactions with Bcl-2 family proteins.
Table 2: Biological Activity Profile
| Activity | Mechanism | Model System |
|---|---|---|
| β-Lactamase Inhibition | Competitive active site binding | E. coli TEM-1 enzyme |
| Antitumor | Caspase-3 activation, Bcl-2 suppression | MCF-7, HCT-116 cells |
Research Advancements and Case Studies
Structure-Activity Relationship (SAR) Investigations
Systematic modification of the methacryloyl group has revealed critical SAR trends:
-
Electron-Withdrawing Substituents: Nitro or cyano groups at the β-position enhance β-lactamase affinity by 40–60%.
-
Steric Bulk: Larger substituents (e.g., tert-butyl) reduce enzymatic inhibition but improve anticancer selectivity.
These findings underscore the tunability of this scaffold for divergent therapeutic applications.
Polymerization and Drug Delivery
The methacryloyl group’s vinyl functionality permits radical polymerization, enabling synthesis of drug-loaded nanoparticles. Preliminary studies show pH-responsive release of conjugated chemotherapeutics (e.g., doxorubicin) in tumor microenvironments, with 72% payload release at pH 5.5 versus 12% at physiological pH.
Future Directions and Challenges
Synthetic Optimization
Current yields (~50%) necessitate improved catalytic systems. Transition metal-catalyzed cyclizations (e.g., Pd/NHC complexes) may enhance stereocontrol and efficiency. Flow chemistry approaches could mitigate exothermic risks during large-scale production.
Therapeutic Development
Priority areas include:
-
Combination Therapies: Co-administration with β-lactam antibiotics to combat multidrug-resistant infections.
-
Targeted Delivery: Antibody-drug conjugates leveraging the molecule’s modifiable handle for site-specific action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume